molecular formula C8H7I2NO3 B12635990 1-Ethoxy-4,5-diiodo-2-nitrobenzene CAS No. 920504-09-2

1-Ethoxy-4,5-diiodo-2-nitrobenzene

Cat. No.: B12635990
CAS No.: 920504-09-2
M. Wt: 418.95 g/mol
InChI Key: KHKFLZFZDUEORF-UHFFFAOYSA-N
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Description

1-Ethoxy-4,5-diiodo-2-nitrobenzene is an organic compound with the molecular formula C8H7I2NO3 It is a derivative of benzene, characterized by the presence of ethoxy, diiodo, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4,5-diiodo-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of ethoxybenzene to introduce the nitro group. This is followed by iodination to add the diiodo groups at the desired positions on the benzene ring. The reaction conditions often require the use of strong acids like sulfuric acid and reagents such as iodine and nitric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4,5-diiodo-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The nitro and diiodo groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed:

    Substitution: Depending on the substituent introduced, products like 1-amino-4,5-diiodo-2-nitrobenzene can be formed.

    Reduction: 1-Ethoxy-4,5-diiodo-2-aminobenzene.

    Oxidation: 1-Ethoxy-4,5-diiodo-2-carboxybenzene.

Scientific Research Applications

1-Ethoxy-4,5-diiodo-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-4,5-diiodo-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the diiodo groups can facilitate halogen bonding. These interactions can affect biological pathways and molecular processes, making the compound useful in various applications .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-4,5-diiodo-2-nitrobenzene is unique due to the combination of ethoxy, diiodo, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

CAS No.

920504-09-2

Molecular Formula

C8H7I2NO3

Molecular Weight

418.95 g/mol

IUPAC Name

1-ethoxy-4,5-diiodo-2-nitrobenzene

InChI

InChI=1S/C8H7I2NO3/c1-2-14-8-4-6(10)5(9)3-7(8)11(12)13/h3-4H,2H2,1H3

InChI Key

KHKFLZFZDUEORF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])I)I

Origin of Product

United States

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